

Application Note: Spectroscopic Characterization of Ethylsulfamoyl Cinnamic Acid

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Compound of Interest

Compound Name:	<i>3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid</i>
CAS No.:	926219-87-6
Cat. No.:	B3372668

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Methodology for Structural Validation using NMR and FT-IR

Introduction & Scope

In drug discovery, the ethylsulfamoyl cinnamic acid scaffold represents a critical intermediate, often utilized in the synthesis of carbonic anhydrase inhibitors (CAIs) and hybrid anti-inflammatory drugs. The molecule combines a lipophilic cinnamic acid backbone with a polar -ethylsulfonamide moiety.

Precise spectroscopic characterization is required to differentiate this specific derivative from its precursors (e.g., p-chlorosulfonyl cinnamic acid) and hydrolysis byproducts. This guide details the protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, emphasizing the diagnostic signals required for GMP-compliant structural confirmation.

Target Molecule Profile

- IUPAC Name: (E)-3-(4-(N-ethylsulfamoyl)phenyl)acrylic acid
- Molecular Formula:
- Key Structural Features:
 - Trans-Alkene Linker: Requires confirmation of
-geometry (
).
 - Sulfonamide Moiety:
(Requires differentiation from free sulfonic acid).
 - Carboxylic Acid: Terminal hydrophilic group.

Experimental Protocols

Sample Preparation Strategy

Critical Insight: Sulfonamide derivatives often exhibit poor solubility in non-polar solvents (). The use of DMSO-d is mandatory not only for solubility but to prevent the rapid exchange of the amide () and acid () protons, allowing them to be observed as distinct peaks.

- NMR Sample: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d (99.9% D). If the solution is cloudy, gently warm to 40°C. Do not filter through cotton unless necessary, as cellulose fibers can introduce impurity signals.
- IR Sample: Use the Attenuated Total Reflectance (ATR) method with a Diamond/ZnSe crystal. No KBr pellet preparation is required, minimizing hygroscopic water interference.

FT-IR Acquisition Parameters

- Instrument: FTIR Spectrometer (e.g., Bruker/Agilent).
- Range: 4000–600
- Resolution: 4
- Scans: 32 (Sample) / 32 (Background).
- Background: Air (clean crystal).

NMR Acquisition Parameters (&)

- Frequency: 400 MHz or higher (500 MHz recommended for resolution of aromatic AA'BB' systems).
- Temperature: 298 K (25°C).
- Pulse Sequence:
 - : Standard zg30 (30° pulse angle) to ensure accurate integration.
 - : Proton-decoupled zgpg30 with NOE enhancement.
- Relaxation Delay (D1): Set to
(critical for the integration of the carboxylic acid proton).

Data Analysis & Interpretation

FT-IR Spectral Analysis

The IR spectrum provides the first "fingerprint" confirmation. The coexistence of the sulfonamide and carboxylic acid creates a unique pattern in the fingerprint region.

Table 1: Diagnostic IR Bands for Ethylsulfamoyl Cinnamic Acid

Functional Group	Wavenumber ()	Intensity	Assignment & Notes
Sulfonamide NH		Medium, Sharp	stretch.[1] Distinct from broad OH.[2]
Carboxylic Acid		Broad, Strong	stretch (H-bonded dimer). "fermi resonance" often visible.
Carbonyl		Strong	of conjugated acid. Lower freq. than esters ().
Alkene		Medium	conjugated with aromatic ring.
Sulfonyl (Asym)		Strong	. Key diagnostic for sulfonamide.
Sulfonyl (Sym)		Strong	.

“

Analyst Note: If the peak at

is absent, the sulfonamide formation failed. If a broad peak appears

, the sample is wet (DMSO is hygroscopic).

NMR Spectral Analysis (DMSO-d)

The proton NMR confirms the

-geometry and the integrity of the ethyl side chain.

Table 2: Representative

NMR Data (400 MHz, DMSO-d

)

(ppm)	Mult.	(Hz)	Integ.[1][3] [4][5]	Assignment	Structural Insight
12.50	br s	-	1H		Disappears with shake.
7.90	d	8.4	2H	(ortho to)	Deshielded by electron-withdrawing .
7.85	t / br	5.5	1H		Couples to Ethyl . Exchangeable.
7.82	d	8.4	2H	(ortho to vinyl)	Part of AA'BB' system.
7.62	d	16.0	1H	Vinyl	Large confirms trans (E) geometry.
6.65	d	16.0	1H	Vinyl	Upfield due to resonance with carbonyl.
2.85	dq	7.2, 5.5	2H	Ethyl	Quartet becomes triplet if exchanges.
1.05	t	7.2	3H	Ethyl	Classic triplet.

“

Mechanism of Splitting: The Ethyl

usually appears as a quartet. However, in dry DMSO-d

, it may couple with the adjacent

proton, splitting further into a "doublet of quartets" or appearing broadened. Adding a drop of

collapses this to a clean quartet and erases the

and

signals.

NMR Spectral Analysis

Key Signals:

- Carbonyl ():
.[3][4]
- Aromatic Carbons: Four signals. The carbons attached to and Vinyl are quaternary and will have low intensity.
- Vinyl Carbons:
() and
(

).[3]

- Ethyl Group:

(

),

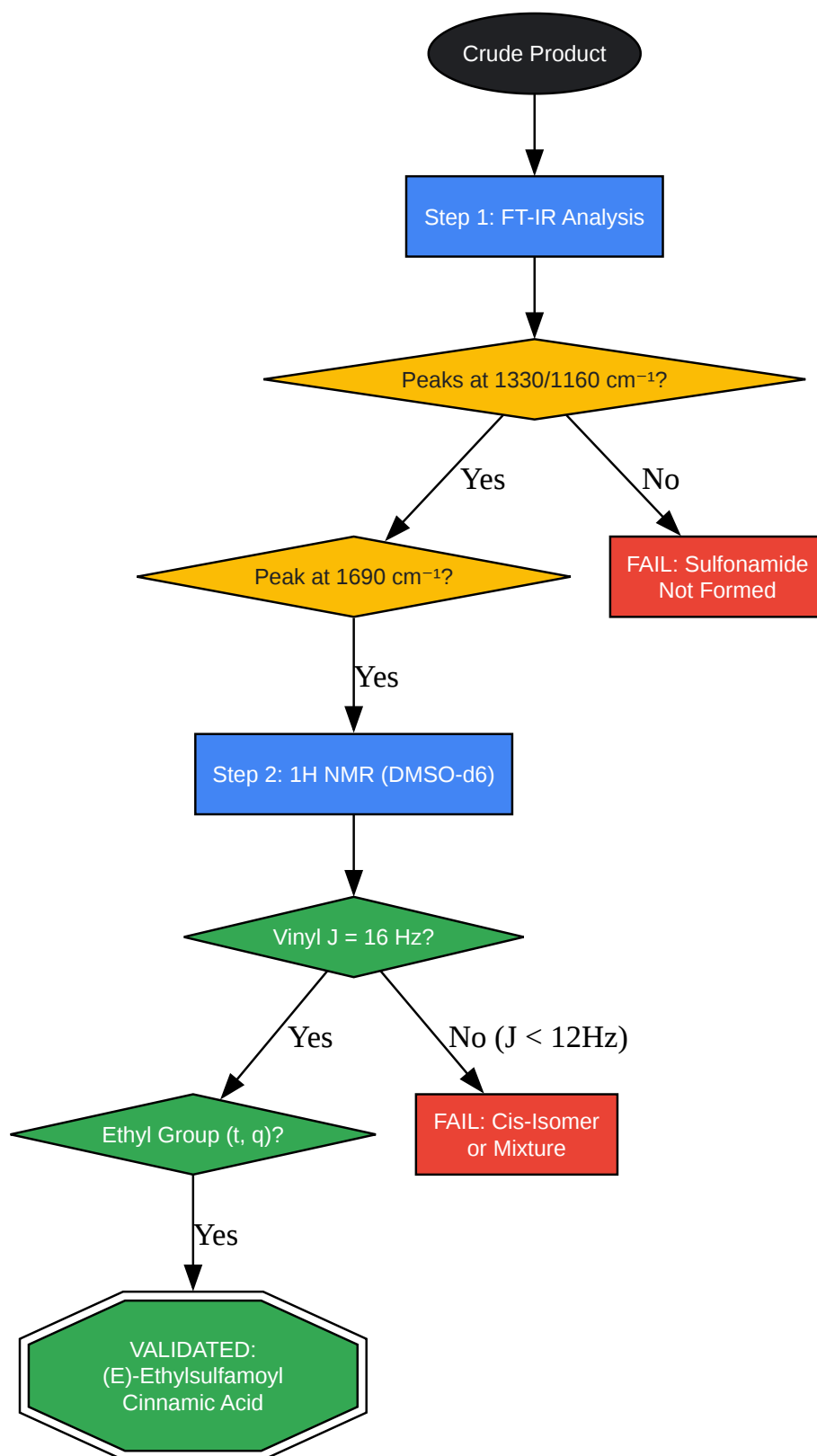
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Visualization of Workflows

Structural Validation Logic

The following diagram illustrates the decision tree for validating the synthesis product.

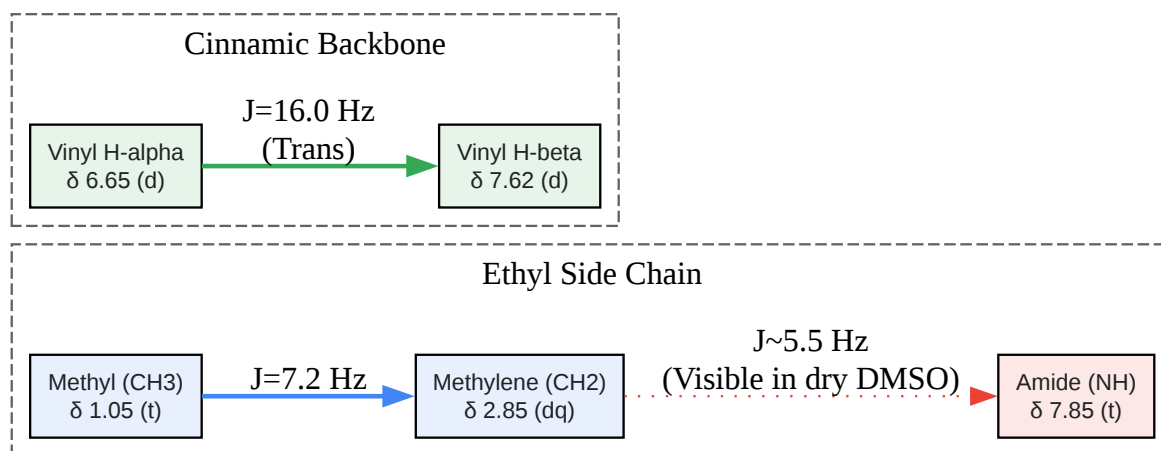


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Figure 1: Logical workflow for the spectroscopic validation of the target molecule.

NMR Signal Connectivity

This diagram visualizes the spin-spin coupling networks observed in the NMR spectrum.



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Figure 2: Spin-spin coupling network. Solid lines indicate strong scalar coupling; dotted lines indicate exchangeable couplings.

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